Ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate
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Overview
Description
Ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate is an organic compound with the molecular formula C18H17NO3 and a molecular weight of 295.332 g/mol It is known for its unique structure, which includes an anilino group, a phenyl group, and an oxo group attached to a butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 2-oxo-4-phenylbutyrate with aniline under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The anilino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and substituted anilino or phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by forming adducts with coenzyme A, thereby disrupting metabolic pathways . This inhibition can lead to various biological effects, including antimicrobial activity by targeting bacterial menaquinone biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate include:
- Ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate
- Ethyl 4-chloro-2-oxo-4-phenylbut-3-enoate
- Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its anilino group, in particular, contributes to its potential biological activities and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
3299-50-1 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate |
InChI |
InChI=1S/C18H17NO3/c1-2-22-18(21)17(20)13-16(14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13,19H,2H2,1H3 |
InChI Key |
KIJKHUKFYSXIMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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